1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Overview
Description
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a useful research compound. Its molecular formula is C14H10Cl4N2 and its molecular weight is 348.05. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalytic Methods
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone serves as a precursor in the synthesis of dichloroalkenes, showcasing its utility in organic synthesis methodologies. Nenajdenko et al. (2005) demonstrated its role in converting arylalkylketones into dichloroalkenes, highlighting the importance of such compounds in catalytic methods and waste disposal strategies. This research underscores the compound's relevance in the development of new catalytic methods and its potential in improving waste disposal techniques (Nenajdenko et al., 2005).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, hydrazone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. For instance, Pandey et al. (2002) synthesized and assessed the biological activities of diaryl and triaryl hydrazone derivatives, revealing their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial properties. Notably, some compounds exhibited significant cytotoxicity against human malignant breast cell lines, indicating the therapeutic potential of such hydrazone derivatives in treating breast cancer (Pandey et al., 2002).
Analytical and Sensory Applications
Hydrazone compounds, including this compound, have found applications in the development of colorimetric sensors for detecting ions. Gupta et al. (2014) synthesized novel hydrazones as colorimetric sensors for the selective detection of acetate ion, demonstrating the utility of these compounds in analytical chemistry. Their research highlights the potential of hydrazone derivatives in creating sensitive and selective sensors for various analytical applications (Gupta et al., 2014).
Mechanism of Action
Target of Action
This compound is a derivative of Ethanone, 1-(4-chlorophenyl)- , and it’s possible that it may share similar targets or mechanisms of action
Mode of Action
As a derivative of Ethanone, 1-(4-chlorophenyl)- , it may interact with its targets in a similar manner More research is required to elucidate these interactions.
Biochemical Pathways
The biochemical pathways affected by 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone are currently unknown . Given its structural similarity to Ethanone, 1-(4-chlorophenyl)- , it may affect similar pathways. The downstream effects of these pathway alterations would depend on the specific targets and interactions of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOBYSEJRIWBH-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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